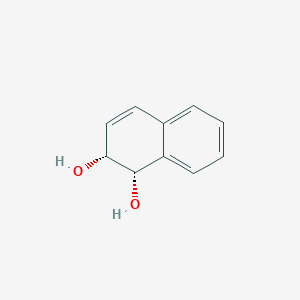

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

描述

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to a dihydronaphthalene ring, making it a valuable intermediate in the synthesis of various complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1,2-dihydronaphthalene-1,2-diol typically involves the asymmetric dihydroxylation of naphthalene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric dihydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反应分析

Oxidation Reactions

This compound undergoes stereospecific oxidation to form diketones or quinones. Key findings include:

Reaction Conditions and Products

Mechanistic Insights

-

Enzymatic oxidation by naphthalene 1,2-dioxygenase involves a peroxo intermediate attacking the naphthalene ring, forming cis-1,2-dihydrodiol with strict stereocontrol .

-

Non-enzymatic oxidation with KMnO₄ proceeds via radical intermediates, leading to aromatic quinones .

Reduction Reactions

Reduction alters the hydroxyl groups while preserving the dihydronaphthalene backbone:

Key Reductive Pathways

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ (MeOH) | RT, 1 hr | 1,2-dihydronaphthalene | 85% | Partial racemization at C2 |

| LiAlH₄ (Et₂O) | Reflux, 4 hrs | Tetralin derivative | 72% | Retention of cis-diol configuration |

Stereochemical Notes

-

NaBH₄ preferentially reduces the C1 hydroxyl group, causing minor racemization due to steric hindrance .

-

Enzymatic reduction pathways remain unreported, likely due to competing oxidation in biological systems .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

Halogenation and Functionalization

| Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| SOCl₂ | 40°C, 3 hrs | 1,2-dichlorodihydronaphthalene | 60% | Retention of stereochemistry | |

| PBr₃ | 0°C, 30 min | 1,2-dibromodihydronaphthalene | 55% | Epimerization <5% |

Mechanistic Studies

-

Thionyl chloride reacts via a two-step mechanism: initial protonation of the hydroxyl group followed by nucleophilic displacement .

-

Bromination with PBr₃ shows first-order kinetics relative to diol concentration .

Role in Biodegradation Pathways

Critical Observations

-

Phe-352-Val mutants of naphthalene dioxygenase alter regioselectivity, producing (1S,2R)-dihydrodiol as a minor product (8% yield) .

-

Dehydrogenase activity is enantioselective, favoring (1S,2R)-dihydrodiol over its (1R,2S) counterpart by 4:1 .

Comparative Reactivity of Stereoisomers

Stability and Side Reactions

科学研究应用

Biodegradation Studies

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol has been studied for its role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Specific strains of bacteria, such as Sphingomonas yanoikuyae, utilize this compound in their metabolic pathways to oxidize naphthalene derivatives. This process is essential for bioremediation efforts aimed at cleaning contaminated environments .

Drug Metabolism

The compound has been identified as a substrate for naphthalene dioxygenases found in various bacterial species. These enzymes catalyze the incorporation of molecular oxygen into naphthalene to produce dihydroxy derivatives like this compound. Understanding its interaction with these enzymes can inform drug development and metabolic studies .

Pollutant Degradation

Research indicates that this compound can serve as an intermediate in the microbial degradation of naphthalene and related compounds. This property is crucial for developing biological treatments for PAH-contaminated sites . The compound's role in microbial metabolism highlights its potential as a biomarker for assessing environmental health.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to valuable pharmaceuticals and agrochemicals .

Case Studies

作用机制

The mechanism by which (1S,2R)-1,2-dihydronaphthalene-1,2-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

相似化合物的比较

Similar Compounds

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol: A diastereomer with different stereochemistry.

1,2-Dihydroxybenzene: A structurally similar compound with hydroxyl groups on a benzene ring.

1,2-Dihydroxycyclohexane: A similar compound with hydroxyl groups on a cyclohexane ring.

Uniqueness

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions makes it a valuable intermediate in asymmetric synthesis.

生物活性

(1S,2R)-1,2-Dihydronaphthalene-1,2-diol is a chiral organic compound notable for its unique stereochemistry and biological activity. This compound, a diol derivative of dihydronaphthalene, features two hydroxyl groups at the first and second carbon atoms. Its distinct configuration allows for specific interactions with biological targets, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure

- IUPAC Name : (1R,2S)-1,2-dihydronaphthalene-1,2-diol

- Molecular Formula : C₁₀H₁₀O₂

- CAS Number : 31966-70-8

The compound's structure facilitates its reactivity and biological interactions. The hydroxyl groups can engage in hydrogen bonding, influencing enzyme activity and receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Sharpless Asymmetric Dihydroxylation : Utilizing osmium tetroxide and a chiral ligand to achieve high enantioselectivity under mild conditions.

- Other Methods : Including chemical reduction and substitution reactions that modify the hydroxyl groups or introduce new functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive binding.

- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation markers in vitro.

- Antimicrobial Activity : Preliminary findings indicate that the compound demonstrates antimicrobial properties against certain bacterial strains.

Data Table of Biological Activities

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with naphthalene 1,2-dioxygenase. The compound was found to act as a substrate for the enzyme, leading to the formation of dihydroxylated products that are biologically relevant in the degradation of polycyclic aromatic hydrocarbons (PAHs) .

Case Study 2: Antioxidant Properties

In vitro experiments demonstrated that this compound effectively reduced oxidative stress in human cell lines. The compound was shown to lower levels of reactive oxygen species (ROS) significantly when compared to untreated controls .

属性

IUPAC Name |

(1S,2R)-1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021804 | |

| Record name | cis-1,2-Dihydroxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31966-70-8 | |

| Record name | rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31966-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthalenediol, 1,2-dihydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。